2-氯-5-硝基苯甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

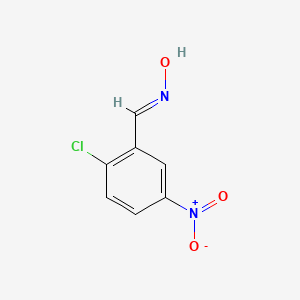

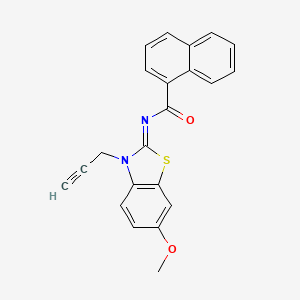

“2-Chloro-5-nitrobenzaldehyde oxime” is a chemical compound with the molecular formula C7H5ClN2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .

Molecular Structure Analysis

The molecular structure of “2-Chloro-5-nitrobenzaldehyde oxime” consists of a benzene ring with a carbon bearing a nitro group and an oxime group . The molecular weight is 200.58 .

科学研究应用

复杂化合物的合成

2-氯-5-硝基苯甲醛肟是复杂有机化合物合成中的关键前体。例如,它已被用于制备过渡金属配合物,该配合物对大肠杆菌等多种菌株表现出显着的抗菌活性。这些配合物是通过使金属氯化物与 2-氯-5-硝基苯甲醛肟和其他衍生物反应制备的,展示了该化合物形成具有生物活性的材料的多功能性 (Hania, 2009)。

材料科学和光稳定性

在材料科学中,2-氯-5-硝基苯甲醛肟的衍生物因其光稳定性而被研究。值得注意的是,包括与 2-氯-5-硝基苯甲醛肟相关的硝基苯甲醛衍生物已被发现可以有效阻止单线态氧的产生,这对于保护材料免受光氧化损伤至关重要。此特性在需要在光照下具有高抗降解性的涂层和包装材料的开发中尤为重要 (Hajimohammadi 等,2018)。

催化和绿色化学

该化合物还与绿色化学方法的发展有关。例如,它的衍生物已被用作仿生催化剂来合成精细化学品,展示了 2-氯-5-硝基苯甲醛肟在可持续化学过程中的潜力。此类应用突出了该化合物在减少环境污染和促进更有效、危害更小的制造实践中的作用 (袁斌,2004)。

先进的合成技术

此外,2-氯-5-硝基苯甲醛肟在先进的合成技术中也很重要,例如氨基亚苄叉衍生物的一锅合成。这些衍生物具有广泛的应用,从材料科学到制药。该化合物可以在温和的条件下实现高立体选择性和产率,使其成为有机合成中的宝贵工具 (徐等人,2014)。

安全和危害

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Chloro-5-nitrobenzaldehyde oxime involves the conversion of 2-Chloro-5-nitrobenzaldehyde to its oxime derivative.", "Starting Materials": [ "2-Chloro-5-nitrobenzaldehyde", "Hydroxylamine hydrochloride", "Sodium hydroxide", "Ethanol" ], "Reaction": [ "Dissolve 2-Chloro-5-nitrobenzaldehyde (1.0 g) in ethanol (10 mL) in a round-bottom flask.", "Add hydroxylamine hydrochloride (1.2 g) and sodium hydroxide (1.0 g) to the flask and stir the mixture at room temperature for 2 hours.", "Heat the reaction mixture to reflux for 2 hours.", "Cool the mixture to room temperature and filter the precipitate.", "Wash the precipitate with cold ethanol and dry it under vacuum to obtain 2-Chloro-5-nitrobenzaldehyde oxime as a yellow solid (yield: 85%)." ] } | |

CAS 编号 |

89692-57-9 |

分子式 |

C7H5ClN2O3 |

分子量 |

200.58 g/mol |

IUPAC 名称 |

N-[(2-chloro-5-nitrophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5ClN2O3/c8-7-2-1-6(10(12)13)3-5(7)4-9-11/h1-4,11H |

InChI 键 |

BCVYAFHZIZEYLS-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)Cl |

规范 SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=NO)Cl |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-methoxy-2-(3-methylphenyl)quinolin-6-yl]-N'-phenylurea](/img/structure/B2606412.png)

![5-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)pyrazine-2-carboxamide](/img/structure/B2606415.png)

![(E)-4-(Dimethylamino)-N-[[2-(3,5-dimethylpyrazol-1-yl)phenyl]methyl]but-2-enamide](/img/structure/B2606419.png)

![Cis-Benzyl 2-(Bromomethyl)Hexahydrofuro[2,3-C]Pyridine-6(2H)-Carboxylate](/img/structure/B2606420.png)

![(E)-[(2-methoxyphenyl)methylidene]amino 4-nitrobenzoate](/img/structure/B2606427.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-methylbutanamide](/img/structure/B2606431.png)